2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
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Overview
Description
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide is a chemical compound with the molecular formula C16H18N2O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The antioxidant activity is likely due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with different substitution patterns.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a hydroxy and nitro group, showing different biological activities.
Uniqueness
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfamoyl groups contributes to its versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H18N2O5S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-5-8-14(15(9-12)23-2)16(19)18-10-11-3-6-13(7-4-11)24(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) |
InChI Key |
KCXQKNXEDQKYHV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Origin of Product |
United States |
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